molecular formula C21H33NO9 B606520 Cbz-N-amido-PEG5-acid CAS No. 1347750-74-6

Cbz-N-amido-PEG5-acid

Cat. No. B606520
CAS RN: 1347750-74-6
M. Wt: 443.49
InChI Key: XDNKBFYOBNNSEF-UHFFFAOYSA-N
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Description

Cbz-N-amido-PEG5-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The terminal carboxylic acid of Cbz-N-amido-PEG5-acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . A practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .


Molecular Structure Analysis

Cbz-N-amido-PEG5-acid has a molecular weight of 443.5 g/mol . Its molecular formula is C21H33NO9 . It contains total 64 bond(s); 31 non-H bond(s), 8 multiple bond(s), 21 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s) .


Chemical Reactions Analysis

The terminal carboxylic acid of Cbz-N-amido-PEG5-acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The protected amine can be deprotected by acidic conditions .


Physical And Chemical Properties Analysis

Cbz-N-amido-PEG5-acid is a PEG derivative with a molecular weight of 443.5 g/mol . Its molecular formula is C21H33NO9 . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Proteomics Research

“Cbz-N-amido-PEG5-acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein expression, identify proteins, and analyze post-translational modifications.

Drug Delivery Systems

“Cbz-N-amido-PEG5-acid” is a PEG derivative that is used in drug delivery systems . The hydrophilic PEG spacer increases solubility in aqueous media, which can improve the bioavailability of drugs. It can also be used to modify the surface of nanoparticles to increase their stability and circulation time in the body.

Synthesis of PROTACs

“Cbz-N-amido-PEG5-acid” can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. This allows for the targeted removal of specific proteins from cells.

Peptide Synthesis

“Cbz-N-amido-PEG5-acid” contains a CBZ-protected amino group . This group can be deprotected under acidic conditions, allowing it to be used in peptide synthesis. The CBZ group is a commonly used protecting group in peptide synthesis, as it is stable under most conditions but can be removed when needed.

Bioconjugation

The terminal carboxylic acid of “Cbz-N-amido-PEG5-acid” can react with primary amine groups to form a stable amide bond . This reaction can be used in bioconjugation, a process that involves attaching two biomolecules together. This can be useful in a variety of applications, including the creation of antibody-drug conjugates or the attachment of fluorescent labels to proteins.

Polymer Research

“Cbz-N-amido-PEG5-acid” is a monodispersed linear PEG . This means it has a defined length and molecular weight, which makes it useful in polymer research. It can be used to study the properties of PEG and its derivatives, or as a building block to create more complex polymers.

Mechanism of Action

Target of Action

Cbz-N-amido-PEG5-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The primary targets of this compound are primary amine groups . These amine groups are prevalent in biological systems and play crucial roles in various biochemical processes.

Mode of Action

The terminal carboxylic acid of Cbz-N-amido-PEG5-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This interaction results in the formation of a covalent bond between the compound and its target, altering the chemical structure and potentially the function of the target molecule.

Biochemical Pathways

For instance, it could be used in the synthesis of a series of PROTACs , which are molecules designed to degrade specific proteins within cells.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could enhance its bioavailability and distribution within the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cbz-N-amido-PEG5-acid. For instance, the presence of activators such as EDC or DCC is necessary for the compound to form stable amide bonds with primary amines . Additionally, the compound’s CBZ-protected amine can be deprotected under acidic conditions , suggesting that pH levels could also influence its action.

Safety and Hazards

Cbz-N-amido-PEG5-acid is not classified as a hazard . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

Future Directions

Cbz-N-amido-PEG5-acid is a PEG derivative that can be used in the synthesis of a series of PROTACs . It is commonly used in drug delivery .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO9/c23-20(24)6-8-26-10-12-28-14-16-30-17-15-29-13-11-27-9-7-22-21(25)31-18-19-4-2-1-3-5-19/h1-5H,6-18H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNKBFYOBNNSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-N-amido-PEG5-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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